(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, also known as Duloxetine impurity B, is a chiral compound with the molecular formula C₈H₁₃NOS and a molecular weight of 171.26 g/mol. This compound features a thiophene ring, which contributes to its unique properties and biological activities. The chemical structure includes a methylamino group and a propanol backbone, making it relevant in medicinal chemistry, particularly in the context of antidepressant drug development .
There is no current scientific research available on the specific mechanism of action of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol.
These reactions highlight the compound's potential for further derivatization in synthetic organic chemistry .
The synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol typically involves multi-step organic synthesis techniques. Common methods include:
Specific synthetic routes may vary based on desired yield and purity levels, particularly since it is often produced as an impurity during the synthesis of Duloxetine .
This compound primarily serves as a reference material in pharmaceutical research and quality control laboratories. Its applications include:
Several compounds share structural similarities with (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, particularly within the class of antidepressants and related molecules:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor | Established antidepressant; primary therapeutic use |
| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor | Similar mechanism but different chemical structure |
| Desvenlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor | Active metabolite of Venlafaxine; distinct efficacy |
| Milnacipran | Dual reuptake inhibitor | Focused on fibromyalgia treatment; different target |
These compounds highlight the unique position of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol within the broader context of antidepressant drug development, especially concerning its role as an impurity in Duloxetine formulations .
Thiophene derivatives serve as foundational building blocks. The Paal-Knorr synthesis cyclizes 1,4-diketones with phosphorus pentasulfide (P₂S₅) to form thiophene rings [5]. For example, reacting 1,4-diphenylbutane-1,4-dione with P₂S₅ yields 2,5-diphenylthiophene, which undergoes further functionalization. The Gewald aminothiophene synthesis condenses ketones with β-acetonitriles in the presence of sulfur, forming 2-aminothiophenes [5]. Industrially, n-butane and sulfur react at high temperatures (400–600°C) to produce thiophene, which is then functionalized via electrophilic substitution at the C2 position due to its electron-rich nature [5].
Mannich reactions construct β-amino alcohols by condensing ketones, aldehydes, and amines. For (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, thiophene-2-carbaldehyde reacts with methylamine and acetone in acidic conditions to form the Mannich base [3]. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Ethanol | Enhances solubility |
| Catalyst | HCl | Accelerates imine formation |
This method achieves ~70% yield but requires chiral resolution to isolate the (S)-enantiomer [3].
The ketone precursor, 3-N-methylamino-1-(2-thienyl)-1-propanone, is reduced to the alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation. NaBH₄ in methanol at 0°C provides racemic alcohol with 85–90% yield, while Pd/C-mediated hydrogenation (1–3 atm H₂, 30°C) achieves similar yields but risks over-reduction [1]. Batch reduction exhibits product inhibition, reducing catalytic efficiency after nine cycles [1].
Immobilized Saccharomyces cerevisiae cells enantioselectively reduce the ketone to the (S)-alcohol with >99% enantiomeric excess (ee) [1]. Optimal conditions include:
| Parameter | Value |
|---|---|
| pH | 6.0 |
| Temperature | 30°C |
| Agitation | 180 rpm |
Continuous reduction in membrane reactors eliminates product inhibition, maintaining 100% conversion over 10 cycles [1].
Racemic alcohol is resolved using lipases. Burkholderia plantarii lipase selectively acetylates the (R)-enantiomer, leaving (S)-alcohol with 99.2% ee . Enzymatic resolution achieves 45–48% yield but requires stoichiometric enzyme loads, increasing costs .
Ruthenium complexes with BINAP ligands enable asymmetric transfer hydrogenation. Using formic acid-triethylamine as a hydrogen source, these systems achieve 95% ee but require expensive ligands and inert conditions [1].
Combining microbial reduction with membrane reactors reduces costs by 30% compared to batch processes [1]. Immobilized cells are reused nine times, retaining 40% activity, while continuous systems operate indefinitely with stable output [1].
Scale-up challenges include maintaining stereoselectivity and minimizing byproducts. A two-phase system (aqueous-organic) enhances substrate solubility, boosting productivity by 50% [1].
Critical parameters for industrial production:
| Parameter | Optimal Range | Impact |
|---|---|---|
| pH | 5.5–6.5 | Maximizes enzyme activity |
| Temperature | 28–32°C | Balances reaction rate and enzyme stability |
| Substrate Loading | 5–10 g/L | Prevents substrate inhibition |
Adjusting these parameters increases overall yield from 70% to 92% in pilot-scale trials [1].
Corrosive;Irritant